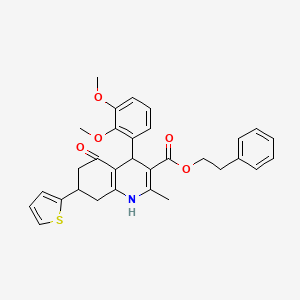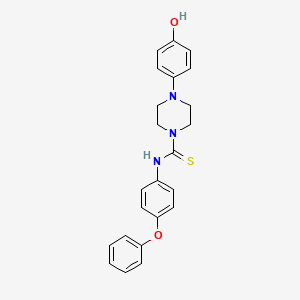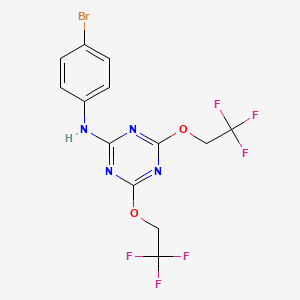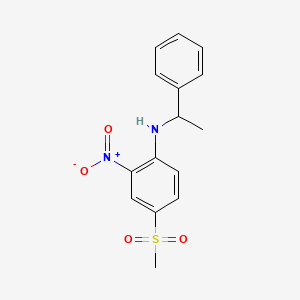![molecular formula C23H28N4O B11083291 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11083291.png)
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpyridine . This intermediate can then be further modified to introduce the indole and hydrazono groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and piperidine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like a halogen or alkyl chain.
Scientific Research Applications
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets in the body. The compound acts as a monoamine oxidase inhibitor (MAOI), which means it can prevent the breakdown of monoamine neurotransmitters like dopamine and serotonin . This action can lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound is structurally similar and also acts as a monoamine releasing agent.
1-Benzyl-4-piperidone: Another related compound used as a building block in pharmaceutical synthesis.
Uniqueness
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE is unique due to its combination of a piperidine ring, benzyl group, and indole moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C23H28N4O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)indol-2-one |
InChI |
InChI=1S/C23H28N4O/c1-25(2)24-22-20-10-6-7-11-21(20)27(23(22)28)17-26-14-12-19(13-15-26)16-18-8-4-3-5-9-18/h3-11,19H,12-17H2,1-2H3/b24-22- |
InChI Key |
UBTNLCDBSAXSDQ-GYHWCHFESA-N |
Isomeric SMILES |
CN(C)/N=C\1/C2=CC=CC=C2N(C1=O)CN3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)N=C1C2=CC=CC=C2N(C1=O)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11083211.png)
![Ethyl 2-({[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11083214.png)
![7-[(1,3-dimethylpyridin-1-ium-4-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide](/img/structure/B11083235.png)
![1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine](/img/structure/B11083238.png)
![3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11083240.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11083247.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11083248.png)


![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11083278.png)
![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)

